molecular formula C12H13FN2S B1440047 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1250123-55-7

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B1440047
CAS No.: 1250123-55-7
M. Wt: 236.31 g/mol
InChI Key: SRQCMMRUSQIPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals . This particular compound features a thiazole ring substituted with a fluorophenyl group and a methyl group, making it a unique and potentially valuable molecule in various scientific fields.

Biochemical Analysis

Biochemical Properties

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the oxidative deamination of biogenic and xenobiotic amines. This interaction can modulate the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . Additionally, the compound’s interaction with specific receptors and transporters can affect cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of neurotransmitter systems, leading to changes in neuronal signaling and behavior. It also affects the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of amines and other related compounds. The compound’s effects on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles can influence cellular function and signaling pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the mitochondria can influence cellular energy production and apoptosis .

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCMMRUSQIPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 2
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 4
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 5
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.